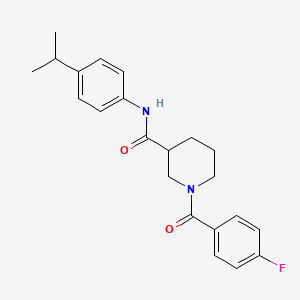
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research. It is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular functions such as cell growth, proliferation, and survival.
Mécanisme D'action
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K, which prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In addition, 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been used to study the role of PI3K in neuronal function and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly specific inhibitor of the PI3K pathway, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it has some limitations, including its potential off-target effects and the need for careful optimization of concentration and exposure time.
Orientations Futures
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has the potential to be used as a therapeutic agent for various diseases, including cancer and diabetes. Future research could focus on developing more potent and selective inhibitors of the PI3K pathway, as well as investigating the role of PI3K in other biological processes. Moreover, the combination of 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one with other drugs could be explored as a potential strategy for enhancing its therapeutic efficacy.
Méthodes De Synthèse
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a multi-step process starting from 2,4-dichlorophenol and 4-morpholinecarboxaldehyde. The synthesis involves several chemical reactions, including acylation, cyclization, and reduction. The final product is obtained as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been widely used as a research tool to investigate the PI3K pathway and its role in various biological processes. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway. Moreover, 3-(2,4-dichlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-4H-chromen-4-one has been used to study the role of PI3K in insulin signaling, immune response, and neuronal function.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-12-1-2-13(17(22)9-12)16-11-27-20-14(19(16)25)3-4-18(24)15(20)10-23-5-7-26-8-6-23/h1-4,9,11,24H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQHHKBCQUOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)